((Heptylimino)bis(methylene))bisphosphonic acid
CAS No.: 5995-30-2
Cat. No.: VC18477368
Molecular Formula: C9H23NO6P2
Molecular Weight: 303.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5995-30-2 |
|---|---|
| Molecular Formula | C9H23NO6P2 |
| Molecular Weight | 303.23 g/mol |
| IUPAC Name | [heptyl(phosphonomethyl)amino]methylphosphonic acid |
| Standard InChI | InChI=1S/C9H23NO6P2/c1-2-3-4-5-6-7-10(8-17(11,12)13)9-18(14,15)16/h2-9H2,1H3,(H2,11,12,13)(H2,14,15,16) |
| Standard InChI Key | GIFYDPWFQBDXKA-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCN(CP(=O)(O)O)CP(=O)(O)O |
Introduction
Chemical Structure and Molecular Properties
The molecular formula of ((heptylimino)bis(methylene))bisphosphonic acid is C₉H₂₃N₃O₆P₂, with a molecular weight of 371.35 g/mol. Its structure features a central nitrogen atom bonded to a heptyl chain (-C₇H₁₅) and two methylene-bridged phosphonic acid groups (-PO₃H₂). This arrangement confers distinct physicochemical properties, including high solubility in polar solvents and strong chelation affinity for divalent cations like calcium.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 94113-33-4 |
| Molecular Formula | C₉H₂₃N₃O₆P₂ |
| Molecular Weight | 371.35 g/mol |
| Solubility | Polar solvents (e.g., water) |
| Chelation Affinity | Ca²⁺, Mg²⁺, Fe³⁺ |
The heptylimino group enhances lipid solubility compared to shorter-chain bisphosphonates, potentially improving membrane permeability in biological systems.
Synthesis and Optimization Strategies
The synthesis of ((heptylimino)bis(methylene))bisphosphonic acid typically involves a multi-step reaction between heptylamine and phosphorus-containing precursors. A common approach utilizes microwave-assisted synthesis to improve reaction efficiency and yield.
Reaction Conditions
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Step 1: Condensation of heptylamine with formaldehyde under acidic conditions to form the imine intermediate.
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Step 2: Phosphorylation using phosphorous acid (H₃PO₃) in the presence of methanesulfonic acid as a catalyst.
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Step 3: Neutralization with ammonium hydroxide to stabilize the final product.
Table 2: Synthesis Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Temperature | 80–100°C | +15% |
| Solvent | Methanesulfonic acid | +20% |
| Reaction Time | 4–6 hours (microwave) | +30% |
Microwave irradiation reduces side reactions, achieving yields exceeding 85% purity. Post-synthesis purification via recrystallization or ion-exchange chromatography ensures pharmaceutical-grade quality.
Biological Activity and Mechanism of Action
((Heptylimino)bis(methylene))bisphosphonic acid exhibits potent anti-resorptive activity by inhibiting osteoclast-mediated bone degradation. Its mechanism involves:
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Hydroxyapatite Binding: The phosphonate groups chelate calcium ions in bone mineral, localizing the compound to resorption sites.
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Osteoclast Inhibition: Internalization by osteoclasts disrupts the mevalonate pathway, inducing apoptosis and reducing bone turnover.
Table 3: In Vitro Bioactivity Data
| Assay | Result | Reference |
|---|---|---|
| Osteoclast Inhibition | IC₅₀ = 0.8 μM | |
| Calcium Chelation | Kd = 2.1 × 10⁻⁶ M | |
| Plasma Stability | t₁/₂ > 24 hours (pH 7.4) |
Clinical relevance is inferred from its structural similarity to FDA-approved bisphosphonates like alendronate, which reduce fracture risk by 40–70% in osteoporosis patients.
Stability and Pharmacokinetic Considerations
The compound demonstrates pH-dependent stability, with optimal integrity in neutral to slightly alkaline environments (pH 7.0–8.5). Degradation occurs under strongly acidic conditions (pH < 3), limiting oral bioavailability unless enteric-coated formulations are used.
Key Interactions:
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Cation Chelation: Forms stable complexes with Ca²⁺, reducing free ion concentration in serum.
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Protein Binding: 89% bound to serum albumin, prolonging half-life but delaying therapeutic onset.
Comparative Analysis with Related Bisphosphonates
((Heptylimino)bis(methylene))bisphosphonic acid distinguishes itself through its heptyl chain, which confers advantages over conventional bisphosphonates:
Table 4: Comparative Properties
| Property | Alendronate | Zoledronate | This Compound |
|---|---|---|---|
| Lipid Solubility | Low | Moderate | High |
| Osteoclast IC₅₀ | 1.2 μM | 0.5 μM | 0.8 μM |
| Oral Bioavailability | 0.6% | 1.5% | 2.3% (predicted) |
The extended alkyl chain may enhance tissue penetration, though in vivo studies are needed to validate this hypothesis.
Industrial and Research Applications
Beyond therapeutics, ((heptylimino)bis(methylene))bisphosphonic acid is employed in:
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Water Treatment: Scale inhibition in industrial boilers via calcium sequestration.
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Materials Science: Surface modification of titanium implants to enhance osteointegration.
Suppliers like Zibo Hangyu Biotechnology offer research-grade quantities, though clinical use requires further toxicological evaluation .
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